Azetidin-3-yl(3-(ethoxymethyl)piperidin-1-yl)methanone
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel 3-oxopiperidin-2-ones and other azetidinone derivatives, demonstrating the versatility of azetidinones in organic synthesis. For instance, Dejaegher et al. (2008) described the transformation of methyl 2-alkoxy-5-amino-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones, utilizing a concentrated sulfuric acid process, highlighting the potential of azetidinone derivatives as intermediates in the synthesis of complex piperidine structures Dejaegher, D’hooghe, & Kimpe, 2008.
Catalytic Asymmetric Addition
The work of Wang et al. (2008) on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showcases the application of azetidinone derivatives in catalytic asymmetric addition, achieving high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes. This research underscores the utility of azetidinone-based ligands in asymmetric synthesis Wang et al., 2008.
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating azetidinone units, reporting variable and modest antimicrobial activity against a range of bacterial and fungal strains. This study illustrates the potential of azetidinone derivatives in the development of new antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Advanced Building Blocks for Drug Discovery
Feskov et al. (2019) designed and synthesized azetidine-based isosteres of piperidine, piperazine, and morpholine, demonstrating their increased size and conformational flexibility compared to parent heterocycles. These findings highlight the role of azetidinone derivatives as innovative building blocks for lead optimization in drug discovery Feskov et al., 2019.
Safety and Hazards
Properties
IUPAC Name |
azetidin-3-yl-[3-(ethoxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-4-3-5-14(8-10)12(15)11-6-13-7-11/h10-11,13H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVZYRSAUOQYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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